molecular formula C18H10N7NaO10S B086743 Azo yellow CAS No. 12627-77-9

Azo yellow

Cat. No. B086743
CAS RN: 12627-77-9
M. Wt: 539.4 g/mol
InChI Key: ITEPKMYUXWHBGC-UHFFFAOYSA-M
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Description

Azo Yellow, also known as Hansa Yellow, is a member of the Azo family of pigments. It is one of the most commonly found pigments in Lemon Yellow artist paints . It is transparent with relatively high tinting strength, which means that it creates very clean, vibrant results in color mixing without being overpowering . It is also used as a biosensor, anti-fungal agent, and anti-AIDS (acquired immunodeficiency syndrome) agent .


Synthesis Analysis

Azo Yellow is synthesized through a process known as azo coupling . This involves the reaction of aromatic diazonium ions with activated aromatics such as anilines or phenols . The process is widely used in the production of dyes, lakes, and pigments .


Molecular Structure Analysis

Azo Yellow belongs to the group of azo dyes, which are characterized by the presence of an azo group (-N=N-) as part of their molecular structure . The azo group is responsible for the dye’s color, as it allows the molecules to absorb light within the visible range .


Chemical Reactions Analysis

Azo Yellow undergoes various chemical reactions, including coupling reactions with other aromatic compounds . It can also undergo reactions under UV-Vis spectroscopy, resulting in changes in its absorption properties .


Physical And Chemical Properties Analysis

Azo Yellow is an orange-colored powder . It has excellent lightfastness and heat stability . Its thermal behavior indicates the evaporation of absorbed and physically bonded water up to 188 °C, after which the material possesses thermal stability .

Scientific Research Applications

  • Microbial Reduction of Azo Dyes : Intestinal microorganisms metabolize azo dyes, like Azo yellow, to aromatic amines, indicating their significance in human and environmental health (Chung, Stevens, & Cerniglia, 1992).

  • Influence on Degradability by Microorganisms : The structural patterns of azo dyes affect their biodegradability by microorganisms such as Streptomyces spp. and Phanerochaete chrysosporium (Pasti-Grigsby et al., 1992).

  • Effects on Amphibians : The azo dye Disperse Yellow 7 (DY7) was shown to induce cellular stress and alter androgen-related gene expression in amphibian larvae, highlighting the environmental impact of azo dyes (Mathieu-Denoncourt et al., 2014).

  • Degradation Pathways : Advanced Fenton degradation processes effectively degrade azo dyes in wastewater, suggesting potential methods for environmental remediation (Grčić, Vujević, & Koprivanac, 2010).

  • Electro-Fenton Oxidation for Decolorization : Studies have shown that electro-Fenton oxidation is effective in decolorizing Sunset Yellow FCF azo-dye in aqueous solutions, providing insights into wastewater treatment techniques (Ghoneim, El-Desoky, & Zidan, 2011).

  • Mineralization of Azo Dyes : A study demonstrated the total degradation of the sulfonated azo dye Mordant Yellow 3 by a bacterial consortium, illustrating the microbial potential in dye degradation (Haug et al., 1991).

  • Impact on Soil Microbial Communities : Azo dyes, including Acid Yellow 19, significantly affected microbial community structure in soils, indicating their environmental footprint (Imran et al., 2015).

  • Electroanalytical Determination Methods : Electroanalytical methods like voltammetry have been used for the determination of azo-dyes, such as Sunset Yellow, showcasing their application in analytical chemistry (Vladislavić et al., 2018).

  • Mutagenesis and Carcinogenesis of Azo Dyes : Research has discussed the significance of azo reduction in the mutagenesis and carcinogenesis of azo dyes, highlighting the health implications of these compounds (Chung, 1983).

  • Genotoxic Effects : The food coloring azo dye Sunset Yellow has shown genotoxic and cytotoxic impacts on living cells, raising concerns about the extensive use of such synthetic dyes (Dwivedi & Kumar, 2015).

Safety And Hazards

Azo Yellow should be handled with care to avoid dust formation and inhalation of mists or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn during handling . In case of accidental ingestion or contact with eyes, immediate medical attention should be sought .

properties

IUPAC Name

sodium;4-[[4-(2,4-dinitro-N-nitrosoanilino)-2-nitrophenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N7O10S.Na/c26-21-22(16-8-4-13(23(27)28)10-18(16)25(31)32)12-3-7-15(17(9-12)24(29)30)20-19-11-1-5-14(6-2-11)36(33,34)35;/h1-10H,(H,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPKMYUXWHBGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N7NaO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648747
Record name Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azo yellow

CAS RN

12627-77-9
Record name Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
JO Cabral, HA Turner - Journal of the Society of Dyers and …, 1956 - Wiley Online Library
… With Azo Yellow FFN and Eriochrome Brown R, both azo and nitro groups are present,. For Azo Yellow FFN, the heights of the two waves are equal. Since the number of electrons …
Number of citations: 13 onlinelibrary.wiley.com
S Wei, V Pintus, M Schreiner - Journal of analytical and applied pyrolysis, 2012 - Elsevier
… KG, Germany), including Golden PVAc of burnt umber, cobalt blue, cadmium red dark, nickel azo yellow and titanium white were chosen for this study (Table 1). To make specimen, …
Number of citations: 88 www.sciencedirect.com
A Nagawade, VL Gole - International Journal of …, 2019 - inderscienceonline.com
… Figure 1 Hydrogen peroxide effect on degradation of azo yellow … Figure 2 Copper oxide effect on degradation of azo yellow … Figure 3 Titanium dioxide effect on degradation of azo yellow …
Number of citations: 1 www.inderscienceonline.com
C McCulloch - Bulletin of the South Carolina Academy of Science, 2002 - go.gale.com
The research concentrated on determining the effects of ultraviolet light on different types of artist paints and whether acrylic paint or oil paint better withstood the fading caused by …
Number of citations: 0 go.gale.com
SQ Lomax, T Learner - Journal of the American Institute for …, 2006 - Taylor & Francis
… Nickel azo yellow (PGI0, 12775) is a … azo yellow is shown in figure 10. It is an extremely lightfast pigment, although it does not have an extremely high tinting strength. Nickel azo yellow …
Number of citations: 105 www.tandfonline.com
Y Okada, T Hihara, Z Morita - Dyes and pigments, 2008 - Elsevier
… The catalytic fading of combination dyeings on polyester fabric of six pyridone-azo and one quinolone-azo yellow disperse dyes imparted by CI Disperse Blue 165 as a result of …
Number of citations: 21 www.sciencedirect.com
N Sonoda - Studies in conservation, 1999 - Taylor & Francis
… The peaks a, band c are characteristic of an azo yellow pigment PY3 (Cl 11710). … Two azo yellow pigments PY1 (Cl 11680) and PY3 (Cl 11710) can be recognized, the former by the …
Number of citations: 69 www.tandfonline.com
M de Keijzer - Issues in contemporary oil paint, 2014 - Springer
… B, phthalocyanine blues and greens, Nickel Azo Yellow, Dioxazine Purple, perinones, perylenes… In the beginning of the 1940s Nickel Azo Yellow (PG 10) was developed by Donovan E. …
Number of citations: 21 link.springer.com
BA Ormsby, EA Willneff, MB Clark… - CESMAR7–Colore …, 2016 - eprints.whiterose.ac.uk
… Three different test paint films were subjected to simulated cleaning treatments: Golden Heavy Body Acrylic PY3 (azo yellow); Liquitex Heavy Body Artist Acrylic PY3 (azo yellow); and …
Number of citations: 5 eprints.whiterose.ac.uk
CC Victor, KO Omeje, SOO Eze, AL Ezugwu… - Songklanakarin J. Sci …, 2019 - thaiscience.info
… (2006) reported 70% decolorization for Azo yellow 12 at pH 4 after contact time of 1 hr, and 20.4% and 22.6% decolorizations for Azo Pink and Azo Purple. The Vat dyes (Vat Green 9 …
Number of citations: 7 www.thaiscience.info

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